![molecular formula C8H18ClNO B2516384 3-[(2-メチルプロパン-2-イル)オキシメチル]アゼチジン;塩酸塩 CAS No. 2344680-89-1](/img/structure/B2516384.png)
3-[(2-メチルプロパン-2-イル)オキシメチル]アゼチジン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride is a chemical compound with the CAS number 2344680-89-1. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidine derivatives are known for their diverse applications in medicinal chemistry and organic synthesis.
科学的研究の応用
3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including neuroprotective effects.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride are microglial cells in the brain . These cells play a crucial role in neurodegenerative pathologies, as they secrete reactive oxygen species (ROS), chemokines, and pro-inflammatory cytokines that contribute to hypoxic brain injury .
Mode of Action
3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride interacts with its targets by suppressing microglial activation . This interaction results in a significant reduction in hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . It also reduces hypoxia-induced inducible nitric oxide synthase protein expression, which correlates with reduced nitric oxide accumulation .
Biochemical Pathways
The compound affects several biochemical pathways. It attenuates hypoxia-induced protein nitration, reactive oxygen species production, and NADPH oxidase activity . These effects are accompanied by the suppression of hypoxia-induced protein expression of hypoxia-inducible factor 1-alpha and NADPH oxidase-2 .
Result of Action
The molecular and cellular effects of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride’s action include improved neurological deficits and brain edema, suppressed ischemia/reperfusion (I/R)-induced apoptosis, and attenuated I/R-induced inflammation and oxidative stress . It upregulates SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE and downregulates iNOS, HYOUP1, and MMP-3 .
Action Environment
The action, efficacy, and stability of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride are influenced by environmental factors such as the presence of oxygen and the level of polyunsaturated fatty acids . The brain is particularly susceptible to cerebral ischemic reperfusion injury due to its high demand for oxygen, high level of polyunsaturated fatty acids, and low activity of ROS-scavenging enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride typically involves the reaction of azetidine with 2-methylpropan-2-yl oxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
化学反応の分析
Types of Reactions
3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the oxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
類似化合物との比較
Similar Compounds
3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride: Another azetidine derivative with similar structural features.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: A novel azetidine derivative studied for its neuroprotective effects.
Uniqueness
3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)10-6-7-4-9-5-7;/h7,9H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDBRIDDPNHRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2516303.png)
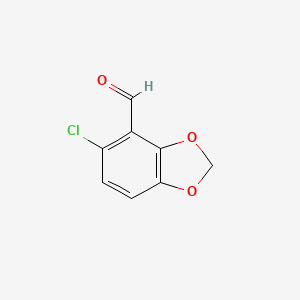
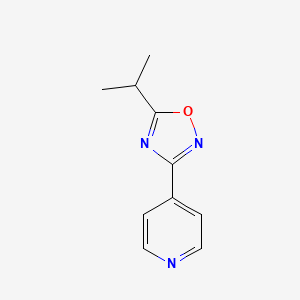
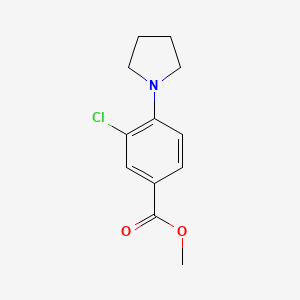
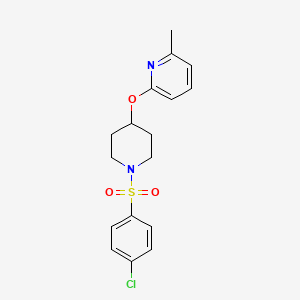
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)
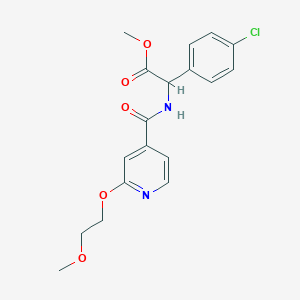
![6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2516318.png)

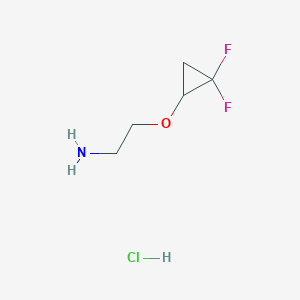
![5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2516322.png)
![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)
![Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516324.png)
